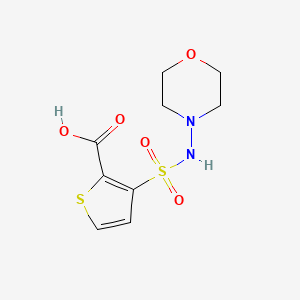![molecular formula C15H15N3O4S B10873327 Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10873327.png)
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is an organic compound with a complex structure that includes a pyrimidine ring, a benzoate ester, and a sulfanylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from precursors such as 2-amino-4-hydroxy-6-methylpyrimidine.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the pyrimidine derivative with a suitable sulfanylacetylating agent under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect biochemical pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A precursor in the synthesis of the target compound.
Methyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate: A structurally similar compound with slight variations in the pyrimidine ring.
Uniqueness
Methyl 2-({[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the hydroxyl group on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H15N3O4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
methyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-6-4-3-5-10(11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) |
InChI-Schlüssel |
BEAFLLAHURVLDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10873246.png)
![{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-1,2,3,6-tetrahydro-7H-purin-7-yl}acetonitrile](/img/structure/B10873248.png)
![N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide](/img/structure/B10873253.png)
![3-(4-bromophenyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B10873256.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10873261.png)
![11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873268.png)
![ethyl 4-{[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10873270.png)
![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B10873276.png)

![3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10873291.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10873299.png)
![6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B10873301.png)
![3-(3,5-Dimethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873307.png)
![2-(Diethylamino)ethyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B10873315.png)
